Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate
CAS No.: 1244019-85-9
Cat. No.: VC15986128
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1244019-85-9 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | butyl 6-oxo-1H-pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12) |
| Standard InChI Key | UWZXMCZVTXBWGH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC(=O)NC=N1 |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1244019-85-9 |
| IUPAC Name | butyl 6-oxo-1H-pyrimidine-4-carboxylate |
| SMILES | CCCCOC(=O)C1=CC(=O)NC=N1 |
| Molecular Weight | 196.20 g/mol |
| Solubility | Lipophilic due to butyl ester |
Synthesis and Chemical Properties
The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step reactions, including condensation of aldehydes with pyrimidine precursors followed by esterification to introduce the butyl group. For example:
-
Cyclization: Urea or thiourea reacts with β-keto esters to form the pyrimidine ring.
-
Esterification: The carboxylic acid intermediate is treated with butanol under acidic conditions to yield the butyl ester.
Key reaction conditions include:
-
Catalysts: Acid (e.g., HCl) or base (e.g., NaOH) depending on the step.
-
Solvents: Ethanol or methanol for solubility and reaction efficiency.
Biological Activity and Research Findings
Pyrimidine derivatives, including butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, exhibit diverse biological activities:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition (cell wall synthesis) | |
| Anticancer | Apoptosis induction (Bcl-2 pathway) | |
| Antiviral (potential) | Integrase inhibition |
Applications in Pharmaceutical Research
This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity:
-
Drug Discovery: Modifications at positions 4 (ester) and 6 (keto) improve pharmacokinetic profiles .
-
Enzyme Inhibitors: Pyrimidine cores are exploited in designing kinase and protease inhibitors .
Comparative Analysis with Structural Analogs
The butyl ester group enhances lipophilicity compared to shorter-chain analogs, influencing membrane permeability and metabolic stability.
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate | C₉H₁₂N₂O₃ | Butyl ester; high lipophilicity |
| Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | C₈H₁₀N₂O₃ | Ethyl ester; moderate solubility |
| 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | C₉H₁₀N₂O₃ | Cyclobutyl group; rigid structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume